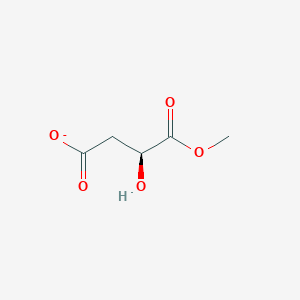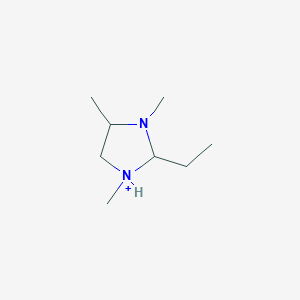![molecular formula C6H6ClNO3 B14247322 [(5-Methyl-1,2-oxazol-3-yl)oxy]acetyl chloride CAS No. 477559-01-6](/img/structure/B14247322.png)
[(5-Methyl-1,2-oxazol-3-yl)oxy]acetyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(5-Methyl-1,2-oxazol-3-yl)oxy]acetyl chloride is a chemical compound with the molecular formula C6H6ClNO3. It is known for its reactivity and is used in various chemical synthesis processes. The compound features an oxazole ring, which is a five-membered heterocyclic structure containing both nitrogen and oxygen atoms. This unique structure imparts specific chemical properties that make it valuable in scientific research and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Methyl-1,2-oxazol-3-yl)oxy]acetyl chloride typically involves the reaction of 5-methyl-1,2-oxazole with acetyl chloride. The process is carried out under controlled conditions to ensure the desired product is obtained with high purity. The reaction is usually performed in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
[(5-Methyl-1,2-oxazol-3-yl)oxy]acetyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Hydrolysis: In the presence of water, this compound can hydrolyze to form the corresponding acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, depending on the desired rate and extent of the reaction.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted oxazole derivatives can be formed.
Hydrolysis Products: The primary products of hydrolysis are the corresponding carboxylic acid and hydrochloric acid.
Applications De Recherche Scientifique
[(5-Methyl-1,2-oxazol-3-yl)oxy]acetyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: Research into potential therapeutic agents often involves the use of this compound as a building block for drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of [(5-Methyl-1,2-oxazol-3-yl)oxy]acetyl chloride involves its reactivity towards nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to attack by nucleophiles, leading to the formation of various substituted products. This reactivity is harnessed in synthetic chemistry to create a wide range of derivatives with different functional groups .
Comparaison Avec Des Composés Similaires
Similar Compounds
[(5-Methyl-1,2-oxazol-3-yl)methanesulfonamide]: This compound features a similar oxazole ring but with a methanesulfonamide group instead of an acetyl chloride group.
[(5-Methyl-1,2-oxazol-3-yl)benzenesulfonamide]: Another related compound with a benzenesulfonamide group.
Uniqueness
[(5-Methyl-1,2-oxazol-3-yl)oxy]acetyl chloride is unique due to its acetyl chloride functional group, which imparts distinct reactivity compared to other oxazole derivatives.
Propriétés
Numéro CAS |
477559-01-6 |
|---|---|
Formule moléculaire |
C6H6ClNO3 |
Poids moléculaire |
175.57 g/mol |
Nom IUPAC |
2-[(5-methyl-1,2-oxazol-3-yl)oxy]acetyl chloride |
InChI |
InChI=1S/C6H6ClNO3/c1-4-2-6(8-11-4)10-3-5(7)9/h2H,3H2,1H3 |
Clé InChI |
NZARWJHEWZKCNQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NO1)OCC(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


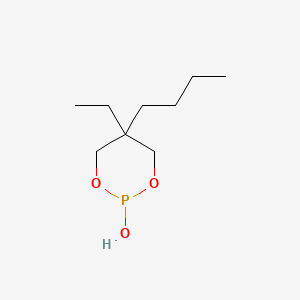

![2-phenyl-N-[(2R)-4-phenylbutan-2-yl]acetamide](/img/structure/B14247250.png)

![3,3'-([1,1'-Biphenyl]-4,4'-diyl)bis(10-hexyl-10H-phenothiazine)](/img/structure/B14247265.png)
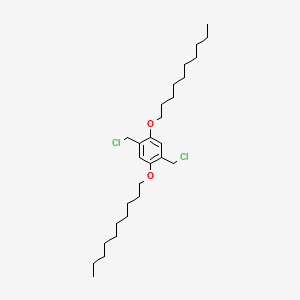
![2'-Deoxy-5-{4-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}uridine](/img/structure/B14247274.png)

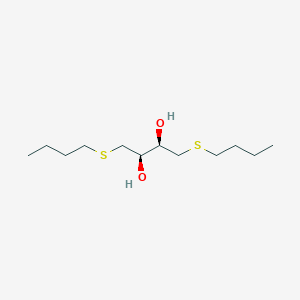
![Benzene, 1-methoxy-4-[(pentyloxy)methyl]-](/img/structure/B14247301.png)
